molecular formula C14H12N2 B11893123 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole CAS No. 1001755-52-7

1-Methyl-2-(naphthalen-1-yl)-1H-imidazole

Cat. No.: B11893123
CAS No.: 1001755-52-7
M. Wt: 208.26 g/mol
InChI Key: ZECDPAZEGQYBDI-UHFFFAOYSA-N
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Description

1-Methyl-2-(naphthalen-1-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the first position and a naphthalene ring at the second position of the imidazole ring

Preparation Methods

The synthesis of 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-naphthylamine with glyoxal and formaldehyde in the presence of an acid catalyst can yield the desired imidazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-(naphthalen-1-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides. This can lead to the formation of N-substituted imidazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various N-alkyl or N-acyl imidazole compounds.

Scientific Research Applications

1-Methyl-2-(naphthalen-1-yl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The naphthalene ring provides hydrophobic interactions, which can enhance binding affinity to certain biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

1-Methyl-2-(naphthalen-1-yl)-1H-imidazole can be compared with other similar compounds, such as:

    1-Methyl-2-(naphthalen-1-yl)-1H-indole: This compound has an indole ring instead of an imidazole ring, which can lead to different chemical reactivity and biological activity.

    1-Methyl-2-(naphthalen-1-yl)-1H-pyrrole: The pyrrole ring in this compound provides different electronic properties compared to the imidazole ring, affecting its reactivity and applications.

    1-Methyl-2-(naphthalen-1-yl)-1H-benzimidazole: The benzimidazole ring offers additional stability and potential for hydrogen bonding interactions, making it distinct from the imidazole counterpart.

The uniqueness of this compound lies in its specific combination of the imidazole and naphthalene rings, which provides a balance of electronic and steric properties suitable for various applications.

Properties

CAS No.

1001755-52-7

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-methyl-2-naphthalen-1-ylimidazole

InChI

InChI=1S/C14H12N2/c1-16-10-9-15-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3

InChI Key

ZECDPAZEGQYBDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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